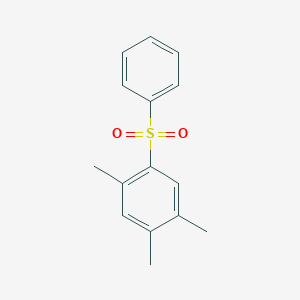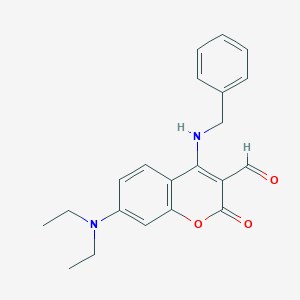![molecular formula C20H25N5O3 B274390 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, also known as MRE-269, is a selective β3-adrenergic receptor agonist. This compound has been studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders.
Wirkmechanismus
The mechanism of action of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves the selective activation of β3-adrenergic receptors, which are primarily located in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP, which in turn activates protein kinase A and promotes lipolysis and thermogenesis. This compound has been shown to be a selective β3-adrenergic receptor agonist, with little or no activity at β1- and β2-adrenergic receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of obesity and diabetes. These effects include increased energy expenditure, reduced body weight, improved glucose tolerance, and reduced insulin resistance. This compound has also been shown to increase lipolysis and thermogenesis in adipose tissue, which may contribute to its metabolic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has several advantages for lab experiments, including its high selectivity for β3-adrenergic receptors, its ability to activate protein kinase A, and its ability to promote lipolysis and thermogenesis. However, there are also some limitations to using this compound in lab experiments, including its relatively short half-life, its potential for off-target effects, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol, including the development of more potent and selective β3-adrenergic receptor agonists, the investigation of the long-term effects of this compound on metabolic health, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
Synthesemethoden
The synthesis of 1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol involves a multi-step process that begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylphenylhydrazine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This intermediate is then reacted with 1-bromo-3-chloropropane to form the corresponding bromide, which is then reacted with 2-amino-1-propanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes mellitus, and other metabolic disorders. In preclinical studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in animal models of obesity and diabetes. These effects are thought to be mediated by the activation of β3-adrenergic receptors, which are primarily located in adipose tissue and regulate lipolysis and thermogenesis.
Eigenschaften
Molekularformel |
C20H25N5O3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
1-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-7-17(8-5-14)25-20(22-23-24-25)13-28-18-9-6-16(10-19(18)27-3)12-21-11-15(2)26/h4-10,15,21,26H,11-13H2,1-3H3 |
InChI-Schlüssel |
GGZPUGCKLJENCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)




![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)